molecular formula C17H26O3 B14354078 Benzoic acid;dec-3-en-1-ol CAS No. 93111-14-9

Benzoic acid;dec-3-en-1-ol

Cat. No.: B14354078
CAS No.: 93111-14-9
M. Wt: 278.4 g/mol
InChI Key: GKPCRSYHCPZNKK-UHFFFAOYSA-N
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Description

Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid naturally occurring in plants and animals, with applications spanning food preservation, pharmaceuticals, cosmetics, and agrochemicals . Benzoic acid is metabolized via glycine conjugation in the liver to form hippuric acid, facilitating its excretion in urine . Its derivatives, such as aspirin (anti-inflammatory), triflusal (antithrombotic), and dicamba (herbicide), highlight its versatility .

Properties

CAS No.

93111-14-9

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

benzoic acid;dec-3-en-1-ol

InChI

InChI=1S/C10H20O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11;8-7(9)6-4-2-1-3-5-6/h7-8,11H,2-6,9-10H2,1H3;1-5H,(H,8,9)

InChI Key

GKPCRSYHCPZNKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties and Extraction Efficiency

Benzoic acid is compared with phenol and acetic acid in extraction studies using emulsion liquid membranes (ELM). Key findings include:

Compound Extraction Rate (% in 5 min) Distribution Coefficient (m) Effective Diffusivity (m²/s)
Benzoic acid >98% High 1.2 × 10⁻⁹
Phenol >98% High 0.8 × 10⁻⁹
Acetic acid <50% Low 0.5 × 10⁻⁹

Benzoic acid and phenol exhibit rapid extraction due to higher hydrophobicity and solubility in membrane phases compared to acetic acid .

Metabolic Pathways and Detoxification

  • Benzoic acid : Conjugated with glycine to form hippuric acid, a detoxification mechanism .
  • Acetic acid : Integrated into the Krebs cycle for energy production.

This distinction makes benzoic acid less toxic than phenol, which undergoes sulfation or glucuronidation but can accumulate if conjugation pathways are overwhelmed .

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA, and cross-factor JB) correlate with acute oral toxicity (LD₅₀) in mice . For example:

  • Benzoic acid : LD₅₀ ≈ 1.7–2.5 g/kg (low toxicity).
  • Chloramben (herbicide derivative): LD₅₀ ≈ 0.5–1.0 g/kg (higher toxicity).
  • Dicamba (herbicide): LD₅₀ ≈ 0.6–1.2 g/kg.

Derivatives with electron-withdrawing substituents (e.g., -Cl) exhibit increased toxicity due to enhanced reactivity .

Environmental Impact and Occurrence

Benzoic acid is more persistent than acetic acid but less than phenolic compounds:

Compound Environmental Half-Life Bioaccumulation Potential Regulatory Limits (Food, ppm)
Benzoic acid 2–14 days Low 100–1000 (varies by region)
Phenol 5–10 days Moderate 1–10 (strict due to toxicity)
Acetic acid <2 days Negligible Not regulated

Benzoic acid’s widespread use in food (e.g., yogurts at 3.25–54.36 mg/kg ) necessitates monitoring to prevent ecosystem contamination .

Data Tables

Table 1: Benzoic Acid Content in Commercial Yogurts (mg/kg)

Yogurt Type Minimum Maximum Average
Cow 3.25 54.36 22.5
Goat 4.87 40.94 20.9
Sheep 11.37 51.19 25.8

No significant differences were observed across types (p > 0.05) .

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